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Compound of Interest

Compound Name:
[5-Chloro-2-(ethylthio)phenyl]-

hydrazine

CAS No.: 1478187-78-8

Cat. No.: B1459519

Get Quote

Introduction & Structural Context[1][2][3]
[5-Chloro-2-(ethylthio)phenyl]-hydrazine (CAS: 1478187-78-8) is a specialized organosulfur

intermediate often utilized in the synthesis of fused heterocycles, particularly pyrazoles and

indoles intended for pharmaceutical or agrochemical applications.

Its structure presents a specific analytical challenge due to the interplay between the electron-

withdrawing chlorine atom, the electron-donating (via resonance) but inductively withdrawing

hydrazine group, and the polarizable ethylthio moiety. Accurate characterization requires a

multi-modal spectroscopic approach to differentiate it from potential regioisomers (e.g., 4-chloro

isomers) and oxidation byproducts (e.g., azo compounds).
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Property Value Notes

Formula C₈H₁₁ClN₂S

Molecular Weight 202.70 g/mol Monoisotopic Mass: ~202.03

Appearance Pale yellow to reddish solid
Darkens upon oxidation (air

sensitive)

Solubility DMSO, Methanol, Chloroform
Poor water solubility; HCl salt

is water-soluble

Theoretical Structural Logic & Substituent Effects
Before interpreting spectra, we must establish the expected electronic environment. The

benzene ring is trisubstituted:

Position 1 (Hydrazine, -NHNH₂): Strong electron donor (+M effect), ortho/para director.

Position 2 (Ethylthio, -SEt): Weak electron donor (+M) but polarizable; ortho/para director.

Position 5 (Chlorine, -Cl): Electron withdrawing (-I) but weak donor (+M); ortho/para director.

Steric & Electronic Consequence: The bulky -SEt group at position 2 forces the hydrazine

group at position 1 out of planarity, potentially broadening the NH signals in NMR. The chlorine

at position 5 is distinct, providing a clear handle for mass spectrometry (isotope pattern) and

NMR coupling constants.

Spectroscopic Analysis Protocols
Mass Spectrometry (MS)
Objective: Confirm molecular formula and analyze fragmentation to verify the thio-ether and

hydrazine linkages.

Methodology:

Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

Solvent: Methanol + 0.1% Formic Acid (promotes protonation of the terminal -NH₂).
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Diagnostic Signals:

m/z (approx) Ion Identity Interpretation

203.0 / 205.0 [M+H]⁺
Parent ion. Crucial: Must
observe 3:1 intensity ratio
due to ³⁵Cl/³⁷Cl isotopes.

186.0 [M+H - NH₃]⁺
Characteristic loss of ammonia

from hydrazine moiety.

174.0 [M+H - C₂H₅]⁺
Cleavage of the ethyl group

from the sulfur.

| 158.0 | [M+H - NH₂ - C₂H₅]⁺ | Combined loss of hydrazine tail and ethyl chain. |

Graphviz Diagram: Proposed Fragmentation Pathway

Figure 1: ESI(+) Fragmentation Logic for [5-Chloro-2-(ethylthio)phenyl]-hydrazine
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Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon skeleton and confirm the substitution pattern.

Sample Preparation:
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Solvent: DMSO-d₆ is preferred over CDCl₃ to prevent rapid oxidation and stabilize the

hydrazine protons via hydrogen bonding.

Concentration: 10-15 mg in 0.6 mL solvent.

¹H NMR (400 MHz, DMSO-d₆) – Predicted Profile
Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

1.20
Triplet (J ≈ 7.3

Hz)
3H -S-CH₂-CH₃

Methyl of ethyl

group.

2.85
Quartet (J ≈ 7.3

Hz)
2H -S-CH₂-CH₃

Methylene

protons

deshielded by

Sulfur.

4.10 Broad Singlet 2H -NH-NH₂

Exchangeable.

Shifts vary with

concentration/wa

ter.

6.50 Broad Singlet 1H -NH-NH₂

Hydrazine NH,

typically broad

due to

quadrupole

broadening.

6.75
Doublet (J ≈ 2.2

Hz)
1H Ar-H (Pos 6)

Ortho to

hydrazine,

shielded by +M

effect of NH.

6.85

Doublet of

Doublets (J ≈

8.4, 2.2 Hz)

1H Ar-H (Pos 4)
Meta to S-Et,

Ortho to Cl.

7.25
Doublet (J ≈ 8.4

Hz)
1H Ar-H (Pos 3)

Ortho to S-Et,

deshielded by S

and Cl proximity.
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Note: Coupling constants (J) confirm the 1,2,4-substitution pattern of the protons (positions 3,

4, 6).

¹³C NMR (100 MHz, DMSO-d₆)
Aliphatic: ~14.5 ppm (CH₃), ~26.0 ppm (S-CH₂).

Aromatic: Six distinct signals.[1] The C-S carbon (Pos 2) and C-N carbon (Pos 1) will be

significantly deshielded (~140-150 ppm). The C-Cl carbon (Pos 5) typically appears around

125-130 ppm.

Infrared Spectroscopy (FT-IR)
Objective: Rapid identification of functional groups (Quality Control).

Method: ATR (Attenuated Total Reflectance) on solid sample.

Wavenumber (cm⁻¹) Vibration Mode Significance

3300 - 3450 N-H Stretch
Doublet often seen for primary

amines (-NH₂).

2900 - 2980 C-H Stretch (Aliphatic) Ethyl group signatures.

1580 - 1600 C=C Aromatic Stretch Benzene ring skeleton.

1100 - 1200 C-S Stretch Confirmation of thioether.

1050 - 1090 C-Cl Stretch Aryl chloride signature.

Quality Control & Impurity Profiling
Phenylhydrazines are notoriously unstable. The primary degradation pathway is oxidation to

the azo or hydrazo species, or cyclization if unreacted starting material remains.

Workflow for Purity Assessment:

TLC: Silica gel, Hexane:Ethyl Acetate (3:1). Stain with Phosphomolybdic Acid (PMA) or UV.

Hydrazines often streak; adding 1% Et₃N helps.
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HPLC:

Column: C18 Reverse Phase.

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

Detection: UV at 254 nm.

Warning: Phenylhydrazines can decompose on-column. Use fresh samples and minimize

run times.

Graphviz Diagram: Analytical Workflow

Figure 2: Sequential Analytical Campaign
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PubChemLite - 4-(1-(5-chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine
dihydrochloride (C24H24Cl2N2S) [pubchemlite.lcsb.uni.lu]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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